

# Delving into Delta-2-Ceftazidime: A Technical Overview

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## Compound of Interest

Compound Name: *delta-2-Ceftazidime*

Cat. No.: *B193858*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of **delta-2-ceftazidime**, a critical impurity and degradation product of the third-generation cephalosporin antibiotic, ceftazidime. Understanding the formation, identification, and quantification of this inactive isomer is paramount for ensuring the quality, safety, and efficacy of ceftazidime-based therapeutics.

## Core Chemical and Physical Properties

**Delta-2-ceftazidime**, systematically named (6R,7R)-7-[[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate, is distinguished from its parent compound by the position of the double bond within the cephem nucleus.<sup>[1]</sup> This structural shift renders the molecule antibacterially inactive.<sup>[1]</sup>

Identifier	Value	Source
CAS Number	1000980-60-8	<sup>[1][2][3][4]</sup>
Molecular Formula	C22H22N6O7S2	<sup>[1][2][3][4]</sup>
Molecular Weight	546.58 g/mol	<sup>[1][3][5][6]</sup>
Synonyms	$\Delta$ -2-Ceftazidime, Ceftazidime Impurity A (EP)	<sup>[1][6]</sup>

# Isomerization and Degradation Pathway of Ceftazidime

The formation of **delta-2-ceftazidime** is a primary degradation pathway for ceftazidime.[1] This isomerization involves the migration of the double bond from the delta-3 to the delta-2 position within the dihydrothiazine ring of the cephalosporin core.[1] This process can be influenced by several factors, including pH, temperature, and light.[1][7] Notably, base-catalyzed conditions can significantly accelerate this transformation.[1]

Beyond isomerization, the degradation of ceftazidime can also lead to the formation of other products, such as pyridine, and can involve the opening of the  $\beta$ -lactam ring.[4][8][9][10]

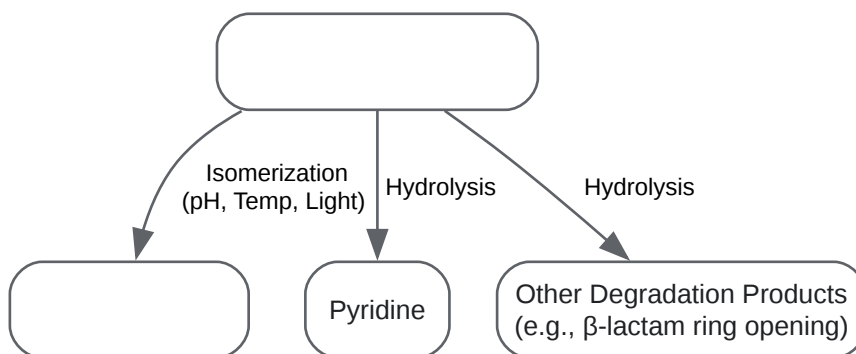


Figure 1: Ceftazidime Degradation Pathway

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Figure 1: Ceftazidime Degradation Pathway

## Quantitative Analysis of Ceftazidime Stability

The stability of ceftazidime is a critical factor, with degradation leading to a loss of potency and the formation of impurities like **delta-2-ceftazidime**. The tables below summarize stability data under various stress conditions.

Table 1: Thermal and Photolytic Degradation of Reconstituted Ceftazidime Solutions

Stress Condition	Duration	Degradation (%)	Reference
Heating at 45°C	24 hours	~85%	[7]
UV & Visible Radiation	24 hours	~85%	[1]

Table 2: Stability of Ceftazidime in Aqueous Solution at Various Temperatures

Temperature	Concentration	Duration	Stability	Reference
≤ 25°C	4% - 12% (wt/vol)	24 hours	>90%	[10]
40°C	12%	70 hours	Significant degradation	[10]

## Experimental Protocols

### Protocol 1: HPLC Method for the Determination of Ceftazidime and its Impurities

High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of ceftazidime and its related substances, including **delta-2-ceftazidime**.<sup>[2]</sup>

- Chromatographic System:
  - Column: Alltima C18 (250 mm x 4.6 mm, 5 µm)<sup>[2][3]</sup> or equivalent.
  - Mobile Phase: A gradient elution using Acetonitrile and a phosphate buffer (e.g., 22.6 g/L aqueous solution of ammonium dihydrogen phosphate, adjusted to pH 3.9 with phosphoric acid).<sup>[2][3]</sup>
  - Flow Rate: 1.3 mL/min.<sup>[2][3]</sup>
  - Column Temperature: 35°C.<sup>[2][3]</sup>
  - Detection: UV spectrophotometry at 255 nm.<sup>[2][3]</sup>

- Sample Preparation:
  - Accurately weigh and dissolve the ceftazidime sample in the mobile phase or a suitable diluent to achieve a known concentration.
  - Filter the sample solution through a 0.45 µm filter before injection.
- Analysis:
  - Inject the prepared sample into the HPLC system.
  - Record the chromatogram and identify the peaks corresponding to ceftazidime and **delta-2-ceftazidime** based on their retention times, which should be established using reference standards.
  - Quantify the amount of **delta-2-ceftazidime** by comparing its peak area to that of a reference standard of known concentration.

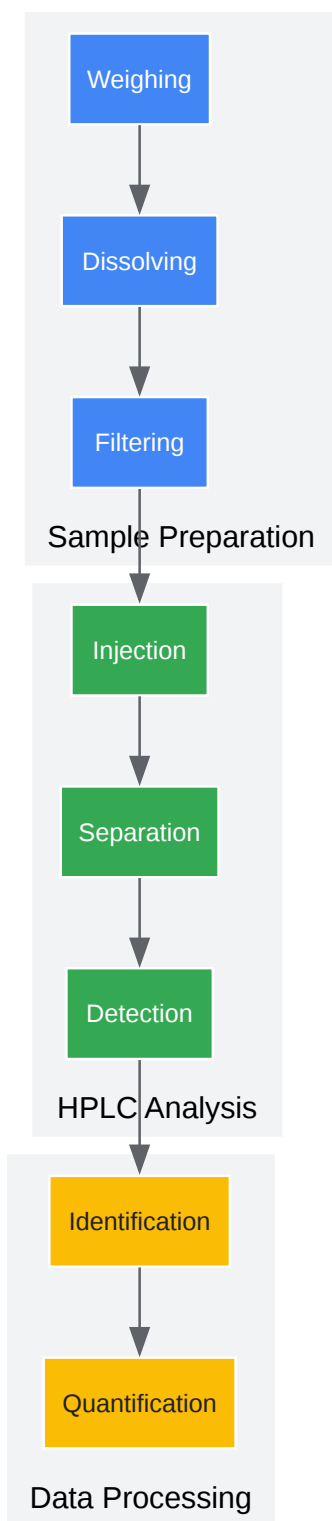


Figure 2: HPLC Analysis Workflow

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Figure 2: HPLC Analysis Workflow

## Protocol 2: Stress Testing for Ceftazidime Degradation

To evaluate the stability of ceftazidime and the formation of **delta-2-ceftazidime**, stress testing can be performed.

- Materials:
  - Ceftazidime bulk drug or formulated product.
  - Aqueous solutions of varying pH (e.g., acidic, neutral, and basic buffers).[4]
  - Temperature-controlled chambers.
  - UV and visible light sources.
- Procedure:
  - Prepare solutions of ceftazidime in the different aqueous media.
  - Expose the solutions to various stress conditions:
    - Thermal Stress: Incubate solutions at elevated temperatures (e.g., 45°C, 50°C) for defined time periods.[1][7]
    - Photolytic Stress: Expose solutions to controlled UV and visible light.[1][7]
    - pH Stress: Maintain solutions at different pH values (e.g., acidic, neutral, basic) at a constant temperature.[4]
  - At specified time intervals, withdraw aliquots of the stressed solutions.
  - Analyze the aliquots using the validated HPLC method described in Protocol 1 to determine the remaining concentration of ceftazidime and the concentration of **delta-2-ceftazidime** and other degradation products.
- Data Analysis:
  - Plot the concentration of ceftazidime and **delta-2-ceftazidime** as a function of time for each stress condition.

- Determine the degradation kinetics and the rate of formation of **delta-2-ceftazidime**.

## Synthesis of Ceftazidime Impurities

While a specific, detailed synthesis protocol for **delta-2-ceftazidime** is not readily available in the cited literature, the synthesis of related impurities can provide insight into the general approach. For instance, a methyl ester impurity of ceftazidime has been synthesized by reacting ceftazidime with diazomethane in dimethylsulfoxide.[11] The synthesized impurity is then isolated and purified using preparative HPLC.[11] This general principle of chemical modification of the parent drug followed by purification can be adapted for the synthesis of other impurities for use as analytical standards.

## Conclusion

A thorough understanding of **delta-2-ceftazidime** is essential for any professional involved in the development, manufacturing, and quality control of ceftazidime products. Its formation as a degradation product necessitates the use of robust, stability-indicating analytical methods to ensure that the final drug product meets the required purity and potency specifications. The information and protocols provided in this guide serve as a valuable resource for navigating the challenges associated with this critical impurity.

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- To cite this document: BenchChem. [Delving into Delta-2-Ceftazidime: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b193858#delta-2-ceftazidime-cas-number-and-molecular-formula]

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